Isobavachin

Hyperuricemia Gout URAT1 inhibition

Isobavachin is the definitive polypharmacology probe for hyperuricemia research—simultaneously inhibiting urate reabsorption (URAT1 IC₅₀=0.24μM; GLUT9 IC₅₀=1.12μM) and production (XOD IC₅₀=14.43μM), surpassing lesinurad in vivo at 5–20 mg/kg. It is the only bioavailable flavonoid with validated nanomolar ApoE4 binding (SPR Kd≈540nM) and Trp34 reorientation to the protective ApoE3-like conformation. Most potent estrogenic among four major Psoralea prenylated flavonoids. Dual-action osteoblast proliferation stimulator and RANKL-induced osteoclastogenesis suppressor with favorable HepG2 safety (IC₅₀=52.69μM). Critically distinct from bavachin (lacks URAT1/GLUT9 activity) and isobavachalcone (higher mitochondrial toxicity).

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
Cat. No. B1640340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobavachin
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)C
InChIInChI=1S/C20H20O4/c1-12(2)3-8-15-17(22)10-9-16-18(23)11-19(24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-10,19,21-22H,8,11H2,1-2H3
InChIKeyKYFBXCHUXFKMGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobavachin (CAS 31524-62-6): A Multi-Target Prenylated Flavanone for Hyperuricemia, Bone, and Neurodegenerative Research Procurement


Isobavachin is a prenylated flavanone (C₂₀H₂₀O₄, MW 324.37) bearing an 8-prenyl substituent on the A-ring of the flavanone core [1]. It is isolated predominantly from Psoralea corylifolia (Babchi) and is distinguished from the structurally similar chalcone isomer isobavachalcone by the saturated C2–C3 bond of the flavanone skeleton [2]. The compound exhibits a multi-target pharmacological profile spanning hURAT1/GLUT9/xanthine oxidase inhibition, estrogen receptor modulation, ApoE4 structure correction, and osteoblast/osteoclast regulation, making its selection over single-activity or structurally distinct analogs critical for research programs requiring polypharmacology from a single chemical entity [3].

Isobavachin Substitution Risk: Why Bavachin, Isobavachalcone, and Other Psoralea Flavonoids Cannot Be Interchanged in Quantitative Pharmacology


The Psoralea corylifolia metabolome contains multiple prenylated flavonoids—bavachin, isobavachin, isobavachalcone, bavachinin, and neobavaisoflavone—that are frequently co-isolated and share a common biosynthetic origin, yet they exhibit profoundly divergent target engagement, potency, and safety profiles. A generic substitution of isobavachin with bavachin (its closest flavanone analog differing only in prenyl position) would forfeit the dual URAT1/GLUT9 inhibition that underpins its hypouricemic efficacy, as bavachin lacks comparable activity on these transporters [1]. Similarly, substituting isobavachalcone (the chalcone isomer) introduces a distinct ACAT inhibition profile with different hepatic disposition, altered estrogenic potency ranking, and significantly greater mitochondrial toxicity, as demonstrated in head-to-head HepG2 hepatotoxicity screening [2]. The evidence below quantifies these non-interchangeable property differences across multiple therapeutically relevant assay systems.

Isobavachin Differential Evidence: Head-to-Head Quantitative Comparator Data for Informed Procurement Decisions


Dual URAT1/GLUT9 Inhibition with Ancillary XOD Activity Defines a Multi-Mechanism Hypouricemic Profile Absent in Single-Target Clinical Comparators

Isobavachin is a rare natural scaffold that simultaneously inhibits the urate reabsorption transporters URAT1 (IC₅₀ = 0.24 ± 0.06 μM) and GLUT9 (IC₅₀ = 1.12 ± 0.26 μM), while also exhibiting modest xanthine oxidase (XOD) inhibitory activity (IC₅₀ = 14.43 ± 3.56 μM in vitro) [1]. In contrast, the clinically approved single-target hURAT1 inhibitor lesinurad lacks GLUT9 and XOD activity, and verinurad targets URAT1 with an IC₅₀ of 0.32 ± 0.23 μM but lacks the ancillary GLUT9/XOD polypharmacology [2]. The dual-transporter plus XOD inhibition translates into superior in vivo urate-lowering: isobavachin reduced serum uric acid at 5–20 mg/kg in a hyperuricemia mouse model with efficacy exceeding lesinurad at an equivalent 10 mg/kg dose [1]. Moreover, isobavachin displays weak inhibition of urate secretion transporters OAT1 (IC₅₀ = 4.38 ± 1.27 μM), OAT3 (IC₅₀ = 3.64 ± 0.62 μM), and ABCG2 (IC₅₀ = 10.45 ± 2.17 μM), indicating a favorable selectivity window for reabsorption over secretion blockade [1].

Hyperuricemia Gout URAT1 inhibition GLUT9 inhibition Xanthine oxidase

Estrogenic Potency Hierarchy: Isobavachin Surpasses Bavachin, 7,4′-Dihydroxy-8-prenylflavone, and 8-Prenylapigenin in MCF-7/BOS Proliferation Assay

In a direct head-to-head estrogen-screening assay using MCF-7/BOS cells, four synthetic prenylflavonoids were compared for their dose-dependent stimulation of cell proliferation. Isobavachin (compound 2) exhibited the most potent estrogen-like activity, while its close structural analog bavachin (compound 1), which differs in the position of the prenyl substituent on the flavanone A-ring, was the weakest among all four compounds tested [1]. The complete estrogenic potency ranking was established as: isobavachin (2) > 8-prenylapigenin (4) > 7,4′-dihydroxy-8-prenylflavone (3) > bavachin (1) [1]. This structure-activity relationship demonstrates that the 8-prenyl-7-hydroxy substitution pattern of isobavachin on the flavanone scaffold is uniquely optimized for estrogen receptor-mediated proliferative responses relative to the 6-prenyl bavachin and the flavone/apigenin analogs.

Estrogen receptor MCF-7/BOS Phytoestrogen Prenylflavonoid SAR

ApoE4 Structure Correction with Nanomolar Binding Affinity: Isobavachin Identified as the Strongest Flavonoid Binder Among Screened DCABM-TCM Database Compounds

In an integrated computational and experimental screening campaign targeting ApoE4 structural stabilization for Alzheimer's disease, isobavachin emerged as the top common virtual hit from both structure-based (ensemble docking) and ligand-based (3D shape/ROCS) screening of a focused database of bioavailable Traditional Chinese Medicine constituents [1]. Surface plasmon resonance (SPR) analysis confirmed isobavachin binds ApoE4 with a Kd of ~540 nM and ApoE3 with a Kd of ~620 nM, establishing it as the strongest ApoE3/E4 binder among tested flavonoids [1]. Critically, isobavachin was the only hit among 49 virtual screening candidates to exhibit all three key induced-fit docking interactions: (i) flipping of the Tryptophan34 sidechain from the pathological 'flip-out' to the protective 'flip-in' conformation, (ii) H-bond formation with Aspartate35, and (iii) H-bond formation with Aspartate153, while its hydrophobic 8-prenyl group occupies the Tryptophan34 binding pocket in a manner analogous to the chlorine atom in known AbbVie ApoE4 stabilizers [1]. Other bioavailable flavonoids with similar stabilizing properties were identified, but 'to a much lesser extent as compared to Isobavachin' [1]. Selectivity was demonstrated by negligible binding to a structurally unrelated control protein (His-Sumo-DNPH1, Kd > 100 μM) [1].

Alzheimer's disease ApoE4 Protein misfolding Structure corrector SPR binding

Hepatotoxicity Risk Stratification: Isobavachin Displays Intermediate Cytotoxicity Relative to More Toxic Psoralea Congeners in HepG2 CCK-8 Screening

A systematic high-content screening study evaluated the hepatotoxic potential of 10 major constituents from Psoraleae Fructus using CCK-8 cell viability assays in HepG2 cells. Isobavachin exhibited an IC₅₀ of 52.69 μmol·L⁻¹, placing it in an intermediate hepatotoxicity tier [1]. For context, the most cytotoxic compounds in the panel were psoralidin (IC₅₀ = 23.58 μM) and bakuchiol (IC₅₀ = 25.34 μM), while the least cytotoxic was corylin (IC₅₀ = 110.80 μM) [1]. Notably, isobavachin demonstrated a superior hepatocyte viability profile compared to its closest structural analogs: bavachin (IC₅₀ = 83.63 μM) was less cytotoxic, but isobavachalcone (IC₅₀ = 42.29 μM) and bavachinin (IC₅₀ = 42.72 μM) were substantially more cytotoxic [1]. Furthermore, at a uniform 20 μmol·L⁻¹ treatment concentration, high-content screening revealed that bavachinin, bavachin, isobavachalcone, psoralidin, and bakuchiol significantly elevated reactive oxygen species (ROS) levels, whereas isobavachin did not trigger a significant ROS increase at this concentration, suggesting a differentiated mitochondrial safety profile [1].

Hepatotoxicity High-content screening Psoraleae Fructus Safety pharmacology

Osteoblast Proliferation vs. Differentiation Divergence: Isobavachin and Bavachin Promote Proliferation While Bakuchiol Biases Toward Differentiation

In a comparative screening of 11 major components from Fructus Psoraleae corylifoliae for osteoblast-modulating activity using primary mouse calvarial osteoblasts, bavachin and isobavachin were found to significantly stimulate cell proliferation (MTT assay), whereas bakuchiol exhibited a stronger effect on enhancing osteoblast differentiation as measured by alkaline phosphatase (ALP) activity [1]. Icariin, a prenylated flavonoid glycoside, was used as the positive control [1]. This functional divergence within the same plant metabolome indicates that isobavachin preferentially engages proliferative pathways in osteoblast-lineage cells, while bakuchiol biases toward differentiation-promoting mechanisms. The study further noted that all active compounds shared a prenylated side chain attached to their molecular backbones, suggesting the prenyl group is necessary but not sufficient to determine the proliferation vs. differentiation bias [1].

Osteoporosis Osteoblast Bone formation MTT assay ALP activity

MRSA Antibacterial Activity: Isobavachin as a Negative-Selectivity Control Relative to Potent Prenylated Flavanones in the Same Structural Class

In a comprehensive antibacterial screening of 28 prenylated phenolics against methicillin-resistant Staphylococcus aureus (MRSA) strain 18HN, isobavachin (compound 3) exhibited negligible antibacterial activity with MIC > 50 μg/mL (>154 μM) and MBC > 50 μg/mL (>154 μM), comparable to bavachin (MIC = 50 μg/mL, MBC > 50 μg/mL) and bavachinin (MIC > 50 μg/mL) [1]. In stark contrast, the structurally related 8-prenylnaringenin (compound 6) demonstrated MIC of 13–25 μg/mL (37–73 μM) with 4.3 ± 0.6 log reduction in CFU, and glabrol (compound 4) showed the most potent activity with MIC = 9 μg/mL (24 μM) [1]. This differential activity within the same prenylflavanone chemotype highlights that the 8-prenyl-7,4′-dihydroxy substitution pattern of isobavachin is insufficient for anti-MRSA activity, whereas the 8-prenyl-5,7,4′-trihydroxy pattern of 8-prenylnaringenin or the diprenylated isoflavan glabrol confers potent antibacterial efficacy. Vancomycin and bithionol served as positive controls [1].

MRSA Antibacterial Prenylated flavonoid MIC Structure-activity relationship

Isobavachin Procurement Application Scenarios: Where the Quantitative Differentiation Drives Research Value


Multi-Target Hyperuricemia and Gout Pharmacology: URAT1/GLUT9/XOD Tool Compound Studies

Isobavachin is the compound of choice for hyperuricemia research programs seeking a single-molecule probe of simultaneous urate reabsorption (URAT1, IC₅₀ = 0.24 μM; GLUT9, IC₅₀ = 1.12 μM) and urate production (XOD, IC₅₀ = 14.43 μM) inhibition, a polypharmacology profile documented in head-to-head comparisons with the single-target clinical agents lesinurad and verinurad [1]. Its additional weak inhibition of urate secretion transporters (OAT1, OAT3, ABCG2) provides a built-in selectivity control for differentiating reabsorption-specific vs. secretion-perturbing effects in renal urate handling models. The in vivo urate-lowering efficacy at 5–20 mg/kg in mice, surpassing lesinurad at equivalent dosing, supports its use in preclinical efficacy models of hyperuricemia and gouty arthritis [1]. Procurement of isobavachin over generic bavachin or isobavachalcone is essential, as neither analog possesses this dual-transporter plus XOD inhibition profile.

ApoE4-Directed Alzheimer's Disease Target Engagement and Structure Correction Studies

For neurodegeneration research groups investigating pharmacological chaperone strategies targeting the ApoE4 risk allele, isobavachin represents the only naturally occurring bioavailable flavonoid with experimentally validated nanomolar ApoE4 binding (SPR Kd ≈ 540 nM) and demonstrated Trp34 sidechain reorientation to the protective ApoE3-like conformation [1]. Its selectivity for ApoE proteins over structurally unrelated controls (DNPH1 Kd > 100 μM) and its status as the only virtual screening hit among 49 candidates to exhibit all three key ApoE4 stabilizer pharmacophore interactions (Trp34 flip-in, Asp35 H-bond, Asp153 H-bond) position it as the lead reference compound for ApoE4 structure-corrector assay development. Substitution with other Psoralea flavonoids (e.g., bavachin) would forfeit this uniquely validated target engagement [1].

Estrogen Receptor Pharmacology and Phytoestrogen Structure-Activity Relationship Studies

Isobavachin is the most potent estrogenic compound among the four major prenylated flavonoids from Psoralea corylifolia in MCF-7/BOS proliferation assays, with a rank order of isobavachin > 8-prenylapigenin > 7,4′-dihydroxy-8-prenylflavone > bavachin [1]. This well-defined potency hierarchy, established by direct head-to-head comparison, makes isobavachin the preferred starting scaffold for structure-activity relationship studies exploring the molecular determinants of prenylflavonoid estrogen receptor activation. The fact that bavachin—differing only in prenyl positional isomerism—is the weakest estrogenic compound in the series provides a critical negative control pair for dissecting the contribution of 8-prenyl vs. 6-prenyl substitution to ERα/ERβ subtype selectivity, an experiment that cannot be performed with isobavachin alone [1].

Bone Homeostasis Research: Proliferation-Biased Osteoblast Modulation with Dual Anti-Osteoclastogenic Activity

Isobavachin's demonstrated functional profile—stimulating osteoblast proliferation (MTT assay, primary mouse calvarial osteoblasts) while simultaneously suppressing RANKL-induced osteoclastogenesis in BMMs and RAW264.7 cells [1]—positions it as a dual-action bone anabolic/anti-resorptive tool compound. This contrasts with bakuchiol, which biases toward osteoblast differentiation (ALP activity) rather than proliferation, enabling researchers to select isobavachin when proliferation-centric osteoblast expansion is the experimental endpoint [1]. Furthermore, isobavachin's osteoprotective effects have been validated in ovariectomized mouse models with micro-CT evidence of improved bone mass and microarchitecture, and in hyperuricemia-induced bone loss models via GPR35-NLRP3 signaling . Its favorable hepatotoxicity profile (IC₅₀ = 52.69 μM in HepG2 cells, no significant ROS induction at 20 μM) relative to the more mitotoxic isobavachalcone (IC₅₀ = 42.29 μM) further supports its selection for long-term in vivo bone studies where cumulative hepatic exposure is a concern [2].

Quote Request

Request a Quote for Isobavachin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.